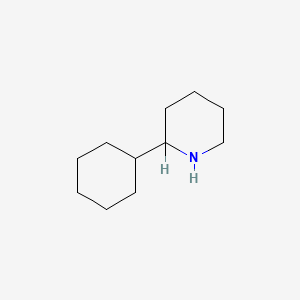

2-Cyclohexylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXQKSGKSCAEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880671 | |

| Record name | 2-cyclohexylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56528-77-9 | |

| Record name | 2-Cyclohexylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56528-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056528779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-cyclohexylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

history of 2-cyclohexylpiperidine discovery

An In-depth Technical Guide to the History and Discovery of 2-Cyclohexylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a saturated heterocyclic amine, represents a foundational scaffold in medicinal chemistry. Its structural simplicity, featuring a cyclohexane ring appended to a piperidine moiety, belies a rich history intertwined with the evolution of synthetic organic chemistry and the pharmacological exploration of central nervous system (CNS) agents. This guide traces the historical trajectory of this compound, from its conceptual origins in early heterocycle synthesis to its place in the broader context of psychoactive drug discovery. We will examine the pioneering synthetic methodologies, the pivotal influence of related compounds like phencyclidine (PCP), and the subsequent structure-activity relationship (SAR) studies that have defined its relevance. This exploration offers valuable insights into the scientific process, demonstrating how fundamental chemical synthesis paves the way for profound pharmacological discovery.

The Genesis: Early Synthetic Approaches to Substituted Piperidines

The discovery of this compound was not a singular event driven by a therapeutic hypothesis, but rather an outcome of foundational research into the synthesis of saturated nitrogen heterocycles. The most direct and enduring method for its preparation is the catalytic hydrogenation of its aromatic precursor, 2-phenylpyridine. This transformation is a classic example of heterocycle saturation, a cornerstone of synthetic organic chemistry.

Catalytic Hydrogenation of 2-Phenylpyridine

The conversion of an aromatic pyridine ring to a saturated piperidine ring via hydrogenation is the most efficient route to this compound. This process involves the addition of hydrogen across the double bonds of the pyridine ring, leaving the adjacent phenyl (soon to be cyclohexyl) ring to be reduced in the same process. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, has historically been a highly effective catalyst for this type of reduction, particularly under acidic conditions which enhance the catalyst's activity.[1] The hydrogenation of substituted pyridines is of significant interest as the resulting piperidines are crucial intermediates in the synthesis of pharmaceuticals and natural products.[1][2]

Experimental Protocol: Catalytic Hydrogenation of 2-Phenylpyridine

-

Vessel Preparation: A high-pressure hydrogenation vessel (autoclave) is charged with 2-phenylpyridine and a suitable solvent, typically glacial acetic acid, which also serves to activate the catalyst.[1]

-

Catalyst Addition: Platinum(IV) oxide (PtO₂) is added to the mixture. The amount is typically a catalytic percentage relative to the substrate.

-

Hydrogenation: The vessel is sealed and purged with nitrogen before being pressurized with hydrogen gas (e.g., 50-70 bar). The reaction mixture is agitated (stirred or shaken) at room temperature.[1]

-

Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The theoretical consumption is six molar equivalents of H₂: three to saturate the pyridine ring and three to saturate the phenyl ring.

-

Work-up and Isolation: Upon completion, the pressure is released, and the catalyst is removed by filtration. The solvent is removed under reduced pressure. The resulting residue is then basified (e.g., with NaOH or K₂CO₃) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The crude product is purified by distillation under reduced pressure to yield pure this compound.

Caption: Synthetic workflow for this compound via hydrogenation.

The Pharmacological Awakening: The Influence of Phencyclidine (PCP)

While this compound existed as a chemical entity, its pharmacological significance remained unexplored until the landscape of CNS drug discovery was revolutionized by a related, yet structurally distinct, molecule: phencyclidine (PCP).

Synthesized in 1956 at Parke-Davis, PCP (1-(1-phenylcyclohexyl)piperidine) was initially developed as a dissociative anesthetic.[3] Its potent mind-altering effects, however, led to its discontinuation for human use and its emergence as a recreational drug known as "angel dust".[3]

The profound psychoactivity of PCP triggered an explosion of research into the broader class of arylcyclohexylamines. The goal was to conduct extensive structure-activity relationship (SAR) studies to separate the desirable anesthetic properties from the undesirable psychotomimetic and hallucinogenic effects. This research naturally led to the synthesis and evaluation of countless analogs, including isomers and related scaffolds, situating compounds like this compound within a new and urgent pharmacological context.[4][5] PCP and its analogs primarily function as non-competitive antagonists of the NMDA receptor, a key glutamate receptor in the brain.[3]

Caption: Influence of PCP discovery on related chemical scaffolds.

Structure-Activity Relationships and Modern Relevance

The SAR studies on arylcyclohexylamines revealed critical insights into the structural requirements for binding to the PCP site on the NMDA receptor and other targets like the dopamine transporter.[4] While the parent this compound is a simple structure, it serves as a key intermediate and building block in the synthesis of more complex and potent molecules.[6][7] Modifications, particularly at the piperidine nitrogen, dramatically alter pharmacological activity.

The compound BTCP (1-(1-(2-benzo[b]thiophenyl)cyclohexyl)piperidine) is a prominent example. As a PCP analog, it is a potent dopamine uptake inhibitor with low affinity for the PCP receptor, demonstrating how subtle structural changes can drastically shift pharmacological selectivity.[4][8]

Table 1: Illustrative Pharmacological Profiles of PCP and Analogs

| Compound | Primary Mechanism | Key Receptor Affinities | Notes |

| Phencyclidine (PCP) | NMDA Receptor Antagonist | High affinity for PCP binding site on NMDA receptor.[3] | Potent dissociative and hallucinogenic effects.[3] |

| Tenocyclidine (TCP) | NMDA Receptor Antagonist | Higher affinity for PCP binding site than PCP. | A more potent NMDA receptor antagonist than PCP. |

| BTCP | Dopamine Uptake Inhibitor | High affinity for dopamine transporter; low affinity for PCP receptor.[4] | Demonstrates separation of dopaminergic from NMDAergic activity.[4] |

This data highlights the principle that the core cyclohexyl-piperidine structure is a versatile scaffold whose biological activity can be fine-tuned through chemical modification.

Conclusion

The history of this compound is a compelling narrative of scientific progression. It began as a product of fundamental synthetic chemistry, accessible through classic reactions like catalytic hydrogenation. Its story, however, was truly ignited by the landmark discovery of phencyclidine. The subsequent wave of pharmacological inquiry and intensive SAR studies transformed the entire class of arylcyclohexylamines from chemical curiosities into powerful tools for neuroscience and templates for drug design. Today, this compound is recognized not as an end-product, but as a vital intermediate and foundational scaffold, underscoring the enduring principle that the exploration of synthesis and the pursuit of biological understanding are inextricably linked.

References

- Vertex AI Search. (2024). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype.

- Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.

- Vignon, J., et al. (1988). [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex. PubMed.

- Fairlamb, I. J. S., et al. (2010). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. PMC.

- Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

- Carroll, F. I., et al. (1993). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. PubMed.

- Chem-Impex. (n.d.). This compound Hydrochloride.

- Wikipedia. (2024). Phencyclidine.

- Carroll, F. I., et al. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of Medicinal Chemistry.

- J&K Scientific. (n.d.). This compound Hydrochloride | 51523-81-0.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Phencyclidine - Wikipedia [en.wikipedia.org]

- 4. [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyclohexylpiperidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylpiperidine is a saturated heterocyclic amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structural framework, featuring a cyclohexane ring attached to a piperidine moiety at the 2-position, provides a versatile scaffold for the development of novel chemical entities. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, providing essential insights for researchers and drug development professionals.

While structurally related to compounds with known biological activity, this compound itself is primarily utilized as a building block in the synthesis of more complex molecules.[1][2] Its applications span from the development of analgesics and anti-inflammatory drugs to neuroscience research, where it aids in understanding the mechanisms of psychoactive substances.[1][2]

Chemical Structure and Stereochemistry

The fundamental structure of this compound consists of a piperidine ring and a cyclohexane ring joined by a carbon-carbon bond at the C2 position of the piperidine ring. This arrangement gives rise to stereoisomerism, a critical consideration in its application, particularly in pharmaceutical development where enantiomeric purity can significantly impact biological activity.

Stereoisomers

The presence of two chiral centers, at the C2 of the piperidine ring and the C1 of the cyclohexane ring (point of attachment), means that this compound can exist as two diastereomers: cis and trans. Each of these diastereomers is a racemic mixture of two enantiomers. The relative orientation of the hydrogen atoms at these chiral centers determines the cis or trans configuration, which in turn influences the overall three-dimensional shape and conformational preferences of the molecule.

Conformational Analysis

The conformational flexibility of both the piperidine and cyclohexane rings contributes to a complex energetic landscape. The piperidine ring typically adopts a chair conformation to minimize steric strain. The cyclohexane substituent at the C2 position can be either axial or equatorial. Generally, the equatorial position is favored to reduce 1,3-diaxial interactions.

The relative stability of the cis and trans isomers is influenced by the steric interactions between the two rings. In the trans isomer, both substituents on the piperidine and cyclohexane rings can occupy equatorial positions, leading to a more stable conformation. In the cis isomer, one of the rings is forced into an axial-like orientation relative to the other, potentially increasing steric strain. The separation of these isomers can often be achieved by column chromatography.

Physicochemical Properties

Precise experimental data for this compound is not abundantly available in the public domain, with much of the reported data pertaining to its N-substituted isomer, 1-cyclohexylpiperidine. However, based on available information from chemical suppliers and computational predictions, the following properties can be summarized:

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁N | [3] |

| Molecular Weight | 167.29 g/mol | [3] |

| Boiling Point | 135 °C (at 35 Torr) (Predicted) | [4] |

| Density | 0.916 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 10.56 ± 0.10 (Predicted) | [4] |

It is important to note that the predicted boiling point is not at atmospheric pressure. For comparison, the constitutional isomer 1-cyclohexylpiperidine has a reported boiling point of 110-111 °C at 12 Torr.[5]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While a publicly available, verified full dataset is scarce, the expected spectral features can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous overlapping signals from the aliphatic protons of the cyclohexane and piperidine rings. Key signals would include the proton at the C2 position of the piperidine ring, which would be coupled to adjacent protons on both rings.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of both the piperidine and cyclohexane rings. The chemical shifts would be indicative of a saturated amine environment.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A key feature for the secondary amine would be the N-H stretching vibration, typically appearing as a weak to medium band in the 3300-3500 cm⁻¹ range.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 167. Fragmentation patterns would likely involve the loss of alkyl fragments from the cyclohexane and piperidine rings.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2-phenylpyridine. This reaction involves the saturation of the pyridine ring to a piperidine ring and the reduction of the phenyl ring to a cyclohexyl ring.

Experimental Protocol: Catalytic Hydrogenation of 2-Phenylpyridine

This protocol is a general representation of the catalytic hydrogenation of pyridines and would require optimization for the specific synthesis of this compound.[6][7]

Materials:

-

2-Phenylpyridine

-

Hydrogen gas (H₂)

-

Catalyst (e.g., Platinum on carbon (Pt/C), Rhodium on carbon (Rh/C), or Rh₂O₃)

-

Solvent (e.g., Ethanol, Methanol, or Acetic Acid)

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, dissolve 2-phenylpyridine in a suitable solvent.

-

Add the catalyst to the solution. The catalyst loading is typically 5-10 mol%.

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield this compound.

Applications and Biological Relevance

This compound and its derivatives are of interest in medicinal chemistry due to the prevalence of the piperidine motif in FDA-approved drugs.[8] The cyclohexane moiety can influence the lipophilicity and steric profile of the molecule, which can be crucial for receptor binding and pharmacokinetic properties.

-

Pharmaceutical Development: The hydrochloride salt of this compound is commercially available and serves as a key intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents.[1][2]

-

Neuroscience Research: This compound is also used in neuroscience to investigate neurotransmitter systems and to understand the mechanisms of action of certain psychoactive substances.[1][2]

-

Organic Synthesis: As a versatile intermediate, this compound allows for the creation of more complex molecules with potential applications in various fields of chemistry.[1]

While the direct biological activity of this compound is not extensively documented, the structural motif is present in compounds with known pharmacological effects. For instance, phencyclidine (PCP), a dissociative anesthetic, contains a phenylcyclohexyl piperidine core.[9] Although this compound lacks the phenyl group of PCP, its structural similarity suggests that its derivatives could be explored for activity at various CNS targets. Research on related compounds, such as 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) analogues, has shown their potential as inhibitors of enzymes like trypanothione reductase, a target for anti-parasitic drugs.[10]

Safety and Handling

Conclusion

This compound is a valuable chemical entity with a foundational role in the synthesis of more elaborate molecules for pharmaceutical and materials science applications. While comprehensive experimental data on the parent compound is limited, its synthesis via the catalytic hydrogenation of 2-phenylpyridine is a well-established route. The stereochemical and conformational complexities of this compound offer opportunities for the design of novel, stereochemically defined molecules. Further research into the specific biological activities of its derivatives could unveil new therapeutic agents. As with any chemical substance, proper safety protocols must be observed during its handling and use.

References

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 56528-77-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 56528-77-9 [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 9. Phencyclidine - Wikipedia [en.wikipedia.org]

- 10. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Cyclohexylpiperidine | C11H21N | CID 18724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Cyclohexylpiperidine | C11H21N | CID 3809353 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Cyclohexylpiperidine Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-cyclohexylpiperidine hydrochloride (CAS No: 51523-81-0). While this compound is a valuable intermediate in pharmaceutical research, particularly in the development of analgesics and anesthetics, a consolidated public repository of its detailed physicochemical characteristics is notably absent.[1][2] This document aims to bridge that gap by not only presenting the available data but also by providing robust, field-proven experimental protocols for the determination of its key physical properties. The methodologies detailed herein are designed to ensure scientific integrity and reproducibility, empowering researchers to generate high-quality data for their specific applications. This guide is structured to provide both foundational knowledge and practical instruction, making it an essential resource for those working with or developing novel therapeutics based on the this compound scaffold.

Introduction and Molecular Overview

This compound hydrochloride is the salt form of the secondary amine this compound. The formation of the hydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of basic compounds.[3] The molecular structure, consisting of a cyclohexane ring attached to a piperidine ring, imparts a specific stereochemistry and lipophilicity that are crucial to its biological activity.

Molecular Structure:

Caption: 2D structure of this compound hydrochloride.

General Properties and Tabulated Data

The following table summarizes the known and predicted physical properties of this compound hydrochloride. It is important to note that while some data is available from commercial suppliers, other values are predicted and should be confirmed experimentally.[4]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁N·HCl | [2][5] |

| Molecular Weight | 203.76 g/mol | [2][5] |

| CAS Number | 51523-81-0 | [5] |

| Appearance | White to yellow solid/powder | [5] |

| Melting Point | 250-251 °C | [3] |

| Boiling Point | Not available | - |

| pKa | Not experimentally determined | - |

| Solubility | Not fully characterized | - |

| XlogP (predicted) | 3.1 | [4] |

Synthesis and Purification

A common synthetic route to this compound is the catalytic hydrogenation of 2-cyclohexylpyridine.[1] The resulting free base can then be converted to the hydrochloride salt.

Experimental Protocol: Synthesis

Reaction Scheme:

Caption: Synthetic pathway for this compound hydrochloride.

Step-by-Step Methodology:

-

Hydrogenation: Dissolve 2-cyclohexylpyridine in a suitable solvent such as ethanol or acetic acid in a high-pressure hydrogenation vessel.

-

Add a catalyst, typically platinum oxide (PtO₂) or another suitable hydrogenation catalyst.

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to the appropriate temperature (e.g., 50-80 °C).

-

Maintain the reaction under vigorous stirring until hydrogen uptake ceases, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound free base.

Experimental Protocol: Purification and Salt Formation

-

Purification of the Free Base: The crude free base can be purified by vacuum distillation or column chromatography on silica gel.

-

Hydrochloride Salt Formation: Dissolve the purified this compound free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.[6]

-

Slowly add a solution of dry hydrogen chloride in the same solvent with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield pure this compound hydrochloride.[6]

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range should be sharp (typically within 1-2 °C).

Experimental Protocol: Capillary Melting Point

-

Sample Preparation: Finely powder a small amount of the dried this compound hydrochloride.

-

Pack the powder into a capillary melting point tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min to allow for accurate determination.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Solubility Profile

The solubility of this compound hydrochloride is a crucial parameter for its formulation and in vitro/in vivo testing. As an amine hydrochloride, it is expected to be more soluble in aqueous and polar solvents compared to its free base.[7]

Experimental Protocol: Isothermal Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[8][9]

Workflow Diagram:

Caption: Workflow for isothermal shake-flask solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound hydrochloride to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol) in a sealed vial.[10]

-

Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[8]

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm).

-

Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound hydrochloride using a validated analytical method such as HPLC-UV.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Acid Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[11][12]

Step-by-Step Methodology:

-

Preparation: Accurately weigh a sample of this compound hydrochloride and dissolve it in a known volume of deionized water. The concentration should be around 1 mM.[11]

-

To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl.[11]

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[11]

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir continuously with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has passed the equivalence point (e.g., up to pH 12).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[13] Alternatively, a Gran plot or derivative plots can be used for more precise determination of the equivalence point.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation. For hydrochloride salts, the choice of solvent is critical, as acidic protons can exchange with deuterated solvents like D₂O.[14]

Sample Preparation Protocol:

-

Solvent Selection: Dissolve 5-10 mg of this compound hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). DMSO-d₆ is often a good choice for amine salts as it slows down the exchange of the N-H proton.

-

Dissolution: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[15]

Expected Spectral Features:

-

¹H NMR: Resonances for the cyclohexyl and piperidine protons will be observed. The proton on the nitrogen will likely appear as a broad signal due to exchange and quadrupolar coupling. The chemical shifts of the protons adjacent to the nitrogen will be deshielded compared to the free base.

-

¹³C NMR: Signals for all 11 carbon atoms should be observable. The carbons of the piperidine ring, particularly those adjacent to the nitrogen, will show a downfield shift upon protonation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. For this compound hydrochloride, the key feature will be the N-H stretching vibrations of the ammonium salt.

Sample Preparation Protocol (KBr Pellet):

-

Grinding: Grind a small amount (1-2 mg) of this compound hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Expected Spectral Features:

-

N-H Stretch: A broad and strong absorption band is expected in the region of 2400-3000 cm⁻¹ due to the stretching vibration of the N⁺-H bond in the piperidinium ion.[16][17][18]

-

C-H Stretch: Sharp absorption bands around 2850-2950 cm⁻¹ corresponding to the C-H stretching of the cyclohexyl and piperidine rings.

-

C-H Bending: Absorption bands in the 1440-1470 cm⁻¹ region due to C-H scissoring vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for analyzing the hydrochloride salt.[19]

Sample Preparation Protocol (ESI-MS):

-

Solution Preparation: Prepare a dilute solution of this compound hydrochloride (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Infusion: Infuse the solution directly into the ESI source of the mass spectrometer at a constant flow rate.

Expected Spectral Features:

-

In positive ion mode, the mass spectrum will show a prominent peak corresponding to the protonated free base [M+H]⁺, where M is this compound. The expected m/z value for the molecular ion of the free base (C₁₁H₂₁N) is approximately 167.17. Therefore, the [M+H]⁺ ion would be observed at m/z ≈ 168.18.

-

Fragmentation of the piperidine ring is expected, often involving alpha-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[19][20]

Conclusion

This technical guide has outlined the key physical properties of this compound hydrochloride and provided detailed, actionable protocols for their experimental determination. While some fundamental data is available, comprehensive characterization requires rigorous experimental work. The methodologies presented herein for synthesis, purification, and analysis of melting point, solubility, pKa, and spectroscopic properties are based on established scientific principles and are designed to yield reliable and reproducible data. By following these guidelines, researchers and drug development professionals can build a robust physicochemical profile of this compound hydrochloride, facilitating its advancement in pharmaceutical applications.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine, hydrochloride (1:1). Retrieved from [Link]

-

SciELO. (2014). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

-

NIST. (n.d.). Piperidine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine hydrochloride. Retrieved from [Link]

-

PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Tripod.com. (1997). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine Hydrochloride (BTCP) Yields Two Active Primary Metabolites in Vitro. Retrieved from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Retrieved from [Link]

-

NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

- Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy.

-

National Institutes of Health. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

- Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.

-

Fountainhead Press. (n.d.). Determining Solubility of an Unknown Salt at Various Temperatures. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound hydrochloride (C11H21N). Retrieved from [Link]

Sources

- 1. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound hydrochloride | 51523-81-0 [sigmaaldrich.com]

- 4. PubChemLite - this compound hydrochloride (C11H21N) [pubchemlite.lcsb.uni.lu]

- 5. This compound HCL | 51523-81-0 [sigmaaldrich.com]

- 6. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. who.int [who.int]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. enamine.net [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Piperidine hydrochloride(6091-44-7) IR Spectrum [m.chemicalbook.com]

- 17. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Piperidine hydrochloride [webbook.nist.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. scielo.br [scielo.br]

An In-depth Technical Guide on the Solubility and Stability of 2-Cyclohexylpiperidine

Introduction

2-Cyclohexylpiperidine is a saturated heterocyclic amine that serves as a valuable building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a cyclohexane ring attached to a piperidine moiety, is found in molecules developed for applications in neuroscience research and as potential analgesics and anti-inflammatory drugs.[1][2] The successful development of drug candidates incorporating this scaffold is contingent upon a thorough understanding of its fundamental physicochemical properties, particularly its solubility and chemical stability. These parameters are critical as they directly influence bioavailability, formulation strategies, and the shelf-life of both active pharmaceutical ingredients (APIs) and their finished dosage forms.

This technical guide provides a comprehensive exploration of the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data to support preclinical and formulation development activities.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁N | [3] |

| Molecular Weight | 167.29 g/mol | [4][5] |

| Predicted pKa | 10.56 ± 0.10 | [6] |

| Appearance | Predicted to be a liquid or low-melting solid | |

| Hydrochloride Salt | C₁₁H₂₂ClN | [7] |

| HCl Salt Molecular Wt. | 203.75 g/mol | [7] |

| HCl Salt Melting Point | 250-251 °C |

The predicted pKa of 10.56 indicates that this compound is a moderately strong base.[6] This property is crucial for its solubility in aqueous media, suggesting that its solubility will be highly pH-dependent, with significantly greater solubility in acidic conditions where the piperidine nitrogen is protonated. The high melting point of its hydrochloride salt suggests a stable crystalline lattice.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its absorption and bioavailability. For this compound, its lipophilic nature, conferred by the cyclohexane ring, and its basic character, from the piperidine nitrogen, create a solubility profile that varies significantly with the solvent system.

Predicted Qualitative Solubility

Based on its chemical structure, a qualitative solubility profile for this compound can be predicted:

-

Aqueous Solubility: The free base is expected to have low water solubility due to the nonpolar cyclohexane group. However, its solubility will dramatically increase in acidic aqueous solutions due to the formation of the highly soluble hydrochloride salt.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the ability of the piperidine nitrogen to act as a hydrogen bond acceptor.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is expected due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to high solubility is predicted, driven by the lipophilic cyclohexane moiety.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the equilibrium shake-flask method is the gold standard. This protocol provides a robust framework for determining the thermodynamic solubility of this compound in various organic solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a different organic solvent of interest. The presence of undissolved solid/liquid at the end of the experiment is crucial for ensuring saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary time-to-equilibrium study.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to permit the undissolved compound to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant from each vial. It is critical to avoid aspirating any undissolved solid. The use of a syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Construct a calibration curve using standard solutions of known concentrations to determine the concentration of this compound in the diluted samples.

-

Calculate the solubility by correcting for the dilution factor.

-

Analytical Methodologies

Robust analytical methods are essential for the accurate quantification of this compound in solubility and stability studies.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is a suitable starting point. [8]Detection can be achieved using a UV detector, although the lack of a strong chromophore in this compound may necessitate detection at lower wavelengths (e.g., ~200-210 nm) or the use of a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound, GC-MS is also a powerful technique for its analysis. [9]It offers high sensitivity and specificity, and the mass spectrum provides structural confirmation. Derivatization may not be necessary but can be explored to improve chromatographic performance.

Method validation should be performed in accordance with ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful application in pharmaceutical research and development. This guide has provided a framework for predicting its behavior and detailed, robust protocols for its experimental characterization. By systematically evaluating its solubility in various solvents and its degradation profile under stress conditions, researchers can de-risk development programs, enable rational formulation design, and ensure the quality and efficacy of novel therapeutics derived from this important chemical scaffold.

References

-

Cyclohexylpiperidine - CAS Common Chemistry. [Link]

-

2-(3-Cyclohexylpropyl)piperidine;hydrochloride | C14H28ClN | CID 20480062 - PubChem. [Link]

-

This compound hydrochloride (C11H21N) - PubChemLite. [Link]

-

Phencyclidine - Wikipedia. [Link]

-

Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed. [Link]

-

3-Cyclohexylpiperidine | C11H21N | CID 3809353 - PubChem - NIH. [Link]

-

1-cyclohexylpiperidine - 3319-01-5, C11H21N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues | Request PDF - ResearchGate. [Link]

-

Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

-

Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed. [Link]

-

The Analytical Methods of Drug Analysis. [Link]

-

Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central. [Link]

-

Piperidine, 1-cyclohexyl- - the NIST WebBook. [Link]

-

Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites - PubMed. [Link]

-

1-Cyclohexylpiperidine | C11H21N | CID 18724 - PubChem. [Link]

-

N-Cyclohexyl-2-pyrrolidone - Wikipedia. [Link]

-

Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC - NIH. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]

-

Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - this compound hydrochloride (C11H21N) [pubchemlite.lcsb.uni.lu]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | 56528-77-9 [amp.chemicalbook.com]

- 7. 2-CYCLOHEXYL PIPERIDINE HYDROCHLORIDE CAS#: [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

foundational studies on dopamine reuptake inhibitors

An In-Depth Technical Guide to the Foundational Studies of Dopamine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epicenter of Action: The Dopamine Transporter (DAT)

The dopamine transporter (DAT), also known as solute carrier family 6 member 3 (SLC6A3), is a transmembrane protein that plays a pivotal role in regulating dopaminergic neurotransmission.[1][2] It is predominantly expressed in the presynaptic membranes of dopaminergic neurons, where it actively transports dopamine from the synaptic cleft back into the presynaptic neuron.[1] This reuptake process is the primary mechanism for terminating dopamine signaling and maintaining dopamine homeostasis in the brain.[2][3] The DAT is a member of the Na+/Cl- dependent transporter family, utilizing the electrochemical gradients of these ions to drive the transport of dopamine against its concentration gradient.[1]

Structural and Functional Hallmarks of the DAT

Recent advances in structural biology, including cryo-electron microscopy, have provided high-resolution structures of the human dopamine transporter (hDAT).[4][5] These studies have revealed a complex architecture of 12 transmembrane helices and have shed light on the conformational changes that occur during the dopamine transport cycle.[1][5][6] The transporter cycles between three main conformational states: an outward-open state that binds extracellular dopamine, an occluded state, and an inward-open state that releases dopamine into the cytoplasm.[5] The binding of two sodium ions and one chloride ion is crucial for stabilizing the transporter and facilitating the transport process.[2][5]

The function of the DAT is not only critical for normal brain function, including motor control, motivation, and reward, but its dysregulation is also implicated in a range of neuropsychiatric disorders such as attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders.[3][6][7] Consequently, the DAT is a key therapeutic target for a variety of pharmacological agents.[6]

The Dopaminergic Synapse: A Dynamic Microenvironment

To fully appreciate the role of DRIs, it is essential to understand the dynamics of the dopaminergic synapse. Upon the arrival of an action potential at the presynaptic terminal, dopamine is released from vesicles into the synaptic cleft. It then diffuses across the cleft and binds to dopamine receptors on the postsynaptic neuron, initiating a downstream signaling cascade. The DAT's function is to rapidly clear dopamine from the synapse, thereby controlling the duration and intensity of the signal. By inhibiting this reuptake process, DRIs prolong the presence of dopamine in the synaptic cleft, leading to enhanced and prolonged stimulation of postsynaptic dopamine receptors.[8]

The Science of Inhibition: How Dopamine Reuptake Inhibitors Work

Dopamine reuptake inhibitors (DRIs) are a class of drugs that function by blocking the action of the dopamine transporter.[9] This inhibition of dopamine reuptake leads to an increase in the extracellular concentration of dopamine, thereby amplifying dopaminergic neurotransmission.[8][9] The specific mechanism of action can vary among different DRIs, leading to distinct pharmacological profiles and clinical applications.

Competitive Inhibition: The Classic Mechanism

Many DRIs, including the prototypical psychostimulant cocaine, act as competitive inhibitors of the DAT.[10][11] They bind to the same site on the transporter as dopamine, thereby preventing dopamine from binding and being transported.[10] This direct competition for the binding site effectively blocks the reuptake process. The affinity of a competitive inhibitor for the DAT is a key determinant of its potency.

Beyond Simple Blockade: Diverse Pharmacological Profiles

While competitive inhibition is a common mechanism, the pharmacology of DRIs is more nuanced. Some compounds, like amphetamine, not only block dopamine reuptake but can also induce reverse transport, or efflux, of dopamine from the presynaptic neuron.[12][13] This dual action leads to a more pronounced increase in synaptic dopamine levels. In contrast, other DRIs, such as bupropion, have a more complex profile, acting as norepinephrine-dopamine reuptake inhibitors (NDRIs) with additional antagonist activity at nicotinic acetylcholine receptors.[14][15][16] These differences in mechanism contribute to the diverse therapeutic applications and side-effect profiles of various DRIs. For instance, bupropion is used as an antidepressant and smoking cessation aid, while methylphenidate is a first-line treatment for ADHD.[16][17]

The following diagram illustrates the fundamental mechanism of action of a competitive DRI at the dopaminergic synapse.

Caption: Mechanism of a competitive dopamine reuptake inhibitor (DRI).

The Investigator's Toolkit: Core Experimental Assays

A thorough characterization of a potential DRI requires a battery of well-validated assays. These assays are designed to assess a compound's affinity for the DAT, its potency in inhibiting dopamine uptake, and its effects on dopamine neurotransmission in a more physiological context.

In Vitro Assays: The First Line of Investigation

In vitro assays are the cornerstone of early-stage DRI discovery and development.[18] They provide a controlled environment to study the direct interaction of a compound with the DAT.

Radioligand binding assays are a fundamental technique for determining the affinity of a compound for the DAT.[19] These assays typically use a radiolabeled ligand with known high affinity for the DAT. The principle is to measure the ability of a test compound to displace the radioligand from its binding site on the transporter. The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined, and from this, the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher affinity of the compound for the DAT.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

-

Preparation of DAT-containing membranes: Homogenize brain tissue rich in DAT (e.g., striatum) or use cell lines stably expressing the DAT. Isolate the membrane fraction through centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.

-

Separation: After incubation, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

While binding assays measure affinity, uptake assays assess the functional consequence of that binding – the inhibition of dopamine transport.[20][21] These assays measure the ability of a test compound to block the uptake of a labeled substrate, typically [³H]dopamine, into cells or synaptosomes expressing the DAT.

Step-by-Step Protocol: Synaptosomal [³H]Dopamine Uptake Assay

-

Synaptosome Preparation: Isolate synaptosomes (resealed presynaptic nerve terminals) from a DAT-rich brain region like the striatum.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

-

Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

-

Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes and measure the amount of accumulated [³H]dopamine using a scintillation counter.

-

Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC50 value.

The following diagram outlines the workflow for in vitro characterization of DRIs.

Caption: In vitro workflow for the initial characterization of DRIs.

In Vivo Assays: Bridging the Gap to Physiology

While in vitro assays are essential for initial screening, in vivo studies are crucial for understanding how a DRI behaves in a living organism.[22][23] These studies provide insights into a compound's pharmacokinetic properties, its ability to cross the blood-brain barrier, and its effects on dopamine neurotransmission and behavior in a physiological context.

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters, including dopamine, in specific brain regions of freely moving animals.[22][23][24] A small, semi-permeable probe is implanted into the brain region of interest (e.g., the nucleus accumbens or striatum). The probe is continuously perfused with a physiological solution, and small molecules, including dopamine, diffuse across the membrane into the perfusate. The collected dialysate is then analyzed to determine the concentration of dopamine. By administering a DRI and monitoring the changes in dopamine levels, researchers can directly assess the compound's effect on dopamine reuptake in vivo.

Step-by-Step Protocol: In Vivo Microdialysis in Rats

-

Surgical Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula into the target brain region.

-

Recovery: Allow the animal to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula and begin perfusing it with artificial cerebrospinal fluid.

-

Baseline Collection: Collect baseline dialysate samples to establish a stable dopamine level.

-

Drug Administration: Administer the test DRI (e.g., via intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[25]

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline and plot the time course of the drug's effect.

Behavioral assays are essential for evaluating the functional consequences of DRI-induced changes in dopamine neurotransmission.[26] The choice of behavioral paradigm depends on the intended therapeutic application of the DRI. For example, locomotor activity is often used to assess the stimulant effects of a compound. In models of ADHD, tests of attention and impulsivity are employed. For potential antidepressants, models of depression-like behavior are used.

Example Behavioral Assay: Locomotor Activity

-

Habituation: Place the animal (e.g., a mouse or rat) in an open-field arena and allow it to habituate for a period.

-

Drug Administration: Administer the test DRI or a vehicle control.

-

Data Collection: Record the animal's locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system.

-

Data Analysis: Compare the locomotor activity of the drug-treated group to the control group. An increase in locomotor activity is indicative of a stimulant effect.

The following table summarizes the key in vitro and in vivo assays for DRI characterization.

| Assay Type | Principle | Key Parameters Measured |

| In Vitro | ||

| Radioligand Binding | Displacement of a radiolabeled ligand from the DAT | Affinity (Ki) |

| Synaptosomal Uptake | Inhibition of [³H]dopamine uptake into synaptosomes | Potency (IC50) |

| In Vivo | ||

| Microdialysis | Measurement of extracellular dopamine levels in the brain | In vivo efficacy and duration of action |

| Behavioral Pharmacology | Assessment of drug-induced changes in behavior | Functional effects (e.g., stimulant, antidepressant) |

The Role of Animal Models in Foundational DRI Research

Animal models are indispensable tools in the preclinical development of DRIs.[26] They allow researchers to study the effects of these compounds in a complex biological system and to investigate their potential therapeutic efficacy and side-effect profiles.

Genetic Models: Probing the Role of the DAT

Genetically modified animals, particularly dopamine transporter knockout (DAT-KO) mice, have been instrumental in elucidating the role of the DAT in brain function and behavior.[26][27][28] These mice lack a functional DAT and exhibit a hyperdopaminergic phenotype characterized by spontaneous hyperlocomotion, cognitive deficits, and altered responses to psychostimulants.[26][29] Studying the effects of DRIs in these animals can provide valuable insights into the on-target and off-target effects of these compounds. For example, the paradoxical calming effect of some psychostimulants in individuals with ADHD can be modeled in DAT-KO mice.

Pharmacological Models: Mimicking Disease States

Pharmacological models involve the use of drugs to induce a state that mimics certain aspects of a human disorder. For example, depletion of dopamine with neurotoxins like 6-hydroxydopamine can be used to model Parkinson's disease. The ability of a novel DRI to alleviate the motor deficits in this model would suggest its potential as a therapeutic agent.

Behavioral Models: Assessing Therapeutic Potential

As mentioned previously, a wide range of behavioral models are used to assess the therapeutic potential of DRIs for various conditions. These models are designed to capture specific behavioral domains that are relevant to the disorder of interest, such as inattention in ADHD models or anhedonia in depression models.

The following diagram illustrates the progression of DRI development from in vitro characterization to preclinical evaluation in animal models.

Caption: A simplified pipeline for the preclinical development of DRIs.

Conclusion and Future Perspectives

The foundational studies of dopamine reuptake inhibitors have provided a wealth of knowledge about the dopamine system and its role in health and disease. The development of sophisticated in vitro and in vivo assays has enabled the discovery and characterization of a diverse range of DRIs with important therapeutic applications. As our understanding of the structural and functional complexities of the DAT continues to grow, so too will our ability to design more selective and effective DRIs with improved side-effect profiles. The integration of structural biology, computational modeling, and advanced in vivo imaging techniques will undoubtedly pave the way for the next generation of dopamine-modulating therapeutics.

References

-

The Structure and Function of the Dopamine Transporter and Its Role in CNS Diseases. Vitam Horm. 2015;98:339-69. [Link]

-

Overview of the structure and function of the dopamine transporter and its protein interactions - PMC. (2023-03-03). [Link]

-

Dopamine transporter - Wikipedia. [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. [Link]

-

Dopamine reuptake inhibitor - Wikipedia. [Link]

-

In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

-

A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC - PubMed Central. [Link]

-

Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - NIH. [Link]

-

Bupropion - Wikipedia. [Link]

-

Methylphenidate - Wikipedia. [Link]

-

The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC - PubMed Central. [Link]

-

Bupropion (Wellbutrin): Mechanism of Action and Clinical Application - Psych Scene Hub. (2021-03-23). [Link]

-

What is the mechanism of Methylphenidate Hydrochloride? - Patsnap Synapse. (2024-07-18). [Link]

-

What are Dopamine reuptake inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). [Link]

-

Dopamine reuptake inhibitor - bionity.com. [Link]

-

Overview of the structure and function of the dopamine transporter and its protein interactions - PubMed. (2023-03-03). [Link]

-

Structure of the human dopamine transporter and mechanisms of inhibition. [Link]

-

Mechanisms of dopamine transporter regulation in normal and disease states - PMC - NIH. [Link]

-

In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse. 1990;6(1):106-12. [Link]

-

Dopamine transporter mutant animals: a translational perspective - PMC - PubMed Central. [Link]

-

New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential - PMC - PubMed Central. (2025-04-14). [Link]

-

In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Curr Protoc Pharmacol. 2017 Dec 20:79:12.17.1-12.17.21. [Link]

-

Dopamine neuronal transport kinetics and effects of amphetamine - PubMed - NIH. [Link]

-

In Vivo Measurements of Neurotransmitters by Microdialysis Sampling - American Chemical Society. (2006-03-01). [Link]

-

Altered Neurocircuitry in the Dopamine Transporter Knockout Mouse Brain | PLOS One. [Link]

-

Dopamine Transporter Deficient Rodents: Perspectives and Limitations for Neuroscience. (2023-05-09). [Link]

-

In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed Central. [Link]

-

Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC - PubMed Central. [Link]

-

Dopamine transporter knockout mice show increased rate of licking and... - ResearchGate. [Link]

Sources

- 1. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 3. The structure and function of the dopamine transporter and its role in CNS diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of the human dopamine transporter and mechanisms of inhibition | Semantic Scholar [semanticscholar.org]

- 5. New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of the structure and function of the dopamine transporter and its protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Dopamine reuptake inhibitors and how do they work? [synapse.patsnap.com]

- 9. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine_reuptake_inhibitor [bionity.com]

- 12. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dopamine neuronal transport kinetics and effects of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bupropion - Wikipedia [en.wikipedia.org]

- 16. psychscenehub.com [psychscenehub.com]

- 17. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Dopamine transporter mutant animals: a translational perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Altered Neurocircuitry in the Dopamine Transporter Knockout Mouse Brain | PLOS One [journals.plos.org]

- 28. Dopamine Transporter Deficient Rodents: Perspectives and Limitations for Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to PCP Receptor Ligands for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of phencyclidine (PCP) receptor ligands, designed for professionals in neuroscience research and drug development. It delves into the intricate pharmacology, medicinal chemistry, and screening methodologies associated with these compounds, offering a blend of foundational knowledge and practical insights to drive innovative therapeutic strategies.

Introduction: The Enduring Enigma of the PCP Receptor

Phencyclidine (PCP), first synthesized in the 1950s as a dissociative anesthetic, revealed a unique and complex pharmacological profile that has captivated neuroscientists for decades.[1][2] While its clinical use was short-lived due to profound psychotomimetic side effects, the study of PCP and its analogs has been instrumental in unraveling the complexities of glutamatergic neurotransmission and its role in both normal brain function and neuropsychiatric disorders.[3][4] The primary target of PCP is a specific binding site within the ion channel of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory.[5][6] This guide will navigate the multifaceted landscape of PCP receptor ligands, from their fundamental interactions with the NMDA receptor to the ongoing quest for therapeutically viable modulators.

The Core Target: Pharmacology of the PCP Binding Site

The physiological and pathological effects of PCP and its analogs are predominantly mediated through their interaction with the NMDA receptor, a ligand-gated ion channel activated by the neurotransmitter glutamate.

The NMDA Receptor Complex: A Multi-Target Hub

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 (A-D) or GluN3 (A-B) subunits. This modular assembly creates a variety of receptor subtypes with distinct pharmacological and biophysical properties. The receptor features several key binding sites that regulate its activity:

-

Glutamate Binding Site: Located on the GluN2 subunits, this is the primary agonist site.

-

Glycine/D-serine Co-agonist Site: Situated on the GluN1 subunits, co-agonist binding is essential for channel opening.

-

Magnesium (Mg2+) Binding Site: Under resting membrane potentials, Mg2+ ions block the channel pore, rendering it inactive.

-

PCP Binding Site: Located deep within the ion channel pore, this is the site of action for PCP and related non-competitive antagonists.[5]

The binding of PCP to its site is use-dependent, meaning the ion channel must be open for the ligand to access its binding pocket.[5] This occurs when both glutamate and a co-agonist are bound to the receptor, and the cell membrane is depolarized, displacing the Mg2+ block. Once bound, PCP physically obstructs the flow of ions, primarily Ca2+, into the neuron, thereby antagonizing the effects of NMDA receptor activation.

Diagram: NMDA Receptor Signaling Pathway and PCP Blockade

Caption: PCP binds within the open NMDA receptor ion channel, blocking Ca2+ influx.

Beyond the Primary Site: Other PCP Binding Locations

While the NMDA receptor is the principal target, PCP has been shown to interact with other sites, which may contribute to its complex pharmacological profile:

-

Sigma (σ) Receptors: PCP exhibits affinity for both σ1 and σ2 receptors, though with lower affinity than for the NMDA receptor PCP site. The functional consequences of these interactions are still being elucidated.

-

PCP Site 2: This is a high-affinity binding site for PCP that is distinct from the NMDA receptor.[7] It is associated with the dopamine transporter and may play a role in the monoamine reuptake inhibiting properties of some PCP analogs.[7]

The Quest for Endogenous Ligands

The existence of a specific binding site for PCP on the NMDA receptor has led to the hypothesis that there may be endogenous ligands that naturally modulate the receptor at this site. Research has provided evidence for the presence of such endogenous substances in the brain.[8][9] Partially purified extracts from bovine hippocampus have been shown to inhibit the binding of PCP analogs and mimic some of the biological actions of PCP.[9][10] While the precise chemical identity of these endogenous ligands remains an active area of investigation, their existence suggests a sophisticated endogenous mechanism for regulating NMDA receptor function.